Potency at GIRK1/2 Versus GIRK1/4 Selectivity Profile
ML297 demonstrated a clear preference for the GIRK1/2 subunit combination over GIRK1/4 in a thallium flux assay. Its potency at GIRK1/2 is 5.5-fold greater than at GIRK1/4, establishing a selectivity window within the therapeutically relevant GIRK1-containing channel family [1]. This contrasts with non-selective agents and some later-generation activators that may lack this specific discrimination.
| Evidence Dimension | Potency (EC50) at different GIRK subunit combinations |
|---|---|
| Target Compound Data | GIRK1/2 EC50 = 160 nM; GIRK1/4 EC50 = 887 nM |
| Comparator Or Baseline | ML297's own activity at GIRK1/4 (used as internal comparator for GIRK1/2 selectivity) |
| Quantified Difference | Approximately 5.5-fold selectivity for GIRK1/2 over GIRK1/4 |
| Conditions | Thallium flux assay in HEK-293 cells expressing specific GIRK subunit combinations [1] |
Why This Matters
This potency and selectivity profile is critical for researchers needing to activate GIRK1/2 specifically, as GIRK1/4 is predominantly expressed in the heart, allowing for CNS-focused studies with potentially reduced cardiac off-target effects.
- [1] Kaufmann K, Romaine I, Days E, et al. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chem Neurosci. 2013;4(9):1278-1286. doi:10.1021/cn400062a View Source
